2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]-N-[(2Z)-4,5,6,7-tetrahydro-1,3-benzothiazol-2(3H)-ylidene]acetamide
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Overview
Description
2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]-N-[(2Z)-4,5,6,7-tetrahydro-1,3-benzothiazol-2(3H)-ylidene]acetamide: belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen atoms at positions 1 and 3, respectively . These compounds exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, antitumor, and antioxidant effects.
Chemical Reactions Analysis
Reactions::
Oxidation: Thiazoles can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the thiazole ring can yield the corresponding thiazolines.
Substitution: Substituents on the thiazole ring can be modified through nucleophilic substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles like amines or alkoxides.
Major Products:: The specific products formed during these reactions would depend on the reaction conditions and substituents. Further experimental studies are needed to elucidate the exact outcomes.
Scientific Research Applications
Medicine: It may exhibit antitumor or antiviral properties.
Chemistry: Researchers can explore its reactivity and use it as a building block for more complex molecules.
Biology: Investigating its effects on cellular processes and pathways.
Mechanism of Action
The precise mechanism by which this compound exerts its effects remains an area of active research. It likely interacts with specific molecular targets, modulating cellular pathways. Further studies are necessary to unravel its mode of action.
Comparison with Similar Compounds
While detailed comparisons are scarce, we can highlight its uniqueness by contrasting it with related thiazole derivatives. Unfortunately, I don’t have a list of similar compounds at the moment.
Properties
Molecular Formula |
C20H21N3O3S2 |
---|---|
Molecular Weight |
415.5 g/mol |
IUPAC Name |
2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide |
InChI |
InChI=1S/C20H21N3O3S2/c1-25-15-8-7-12(9-16(15)26-2)19-21-13(11-27-19)10-18(24)23-20-22-14-5-3-4-6-17(14)28-20/h7-9,11H,3-6,10H2,1-2H3,(H,22,23,24) |
InChI Key |
OBELYKKCTYGYJE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC(=CS2)CC(=O)NC3=NC4=C(S3)CCCC4)OC |
Origin of Product |
United States |
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